![molecular formula C3H6B2 B14411723 1,3-Diborabicyclo[1.1.1]pentane CAS No. 87902-15-6](/img/structure/B14411723.png)
1,3-Diborabicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diborabicyclo[1.1.1]pentane is an organic compound that belongs to the bicyclic bridged compounds family. It is a hydrocarbon with the molecular formula C₅H₈, consisting of three rings of four carbon atoms each . This compound is known for its highly strained molecular structure, which makes it an interesting subject of study in synthetic chemistry and materials science .
Preparation Methods
The synthesis of 1,3-Diborabicyclo[1.1.1]pentane typically involves the conversion of 1,3-dicarboxylic acid of bicyclo[1.1.1]pentane through a series of reactions. One common method is the Hunsdiecker reaction, which converts the dicarboxylic acid to the corresponding dibromide, followed by a coupling reaction with n-butyllithium . Another approach involves the use of visible light-induced synthesis via cooperative photoredox and N-heterocyclic carbene catalysis . These methods offer mild conditions, operational simplicity, and high atom economy, making them suitable for both laboratory and industrial production .
Chemical Reactions Analysis
1,3-Diborabicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and iridium catalysts . The major products formed from these reactions are typically disubstituted bicyclo[1.1.1]pentane derivatives, which have applications in drug design and materials science .
Scientific Research Applications
1,3-Diborabicyclo[1.1.1]pentane has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 1,3-Diborabicyclo[1.1.1]pentane exerts its effects involves its ability to mimic the geometry and substituent exit vectors of benzene rings. This allows it to interact with molecular targets in a similar manner to benzene derivatives, but with improved physicochemical properties . The compound’s high passive permeability and water solubility make it an attractive candidate for drug design .
Comparison with Similar Compounds
1,3-Diborabicyclo[1.1.1]pentane is unique compared to other similar compounds due to its highly strained structure and three-dimensional cyclic scaffold. Similar compounds include:
Bicyclo[1.1.1]pentane: A hydrocarbon with a similar structure but without the boron atoms.
1,3-Diiodobicyclo[1.1.1]pentane: An intermediate used in the synthesis of various functionalized derivatives.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative used in medicinal chemistry.
These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound in scientific research and industrial applications .
Properties
CAS No. |
87902-15-6 |
|---|---|
Molecular Formula |
C3H6B2 |
Molecular Weight |
63.71 g/mol |
IUPAC Name |
1,3-diborabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C3H6B2/c1-4-2-5(1)3-4/h1-3H2 |
InChI Key |
TZUJRDBECPXBHI-UHFFFAOYSA-N |
Canonical SMILES |
B12CB(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


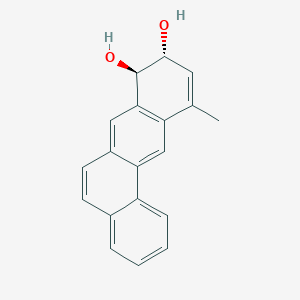
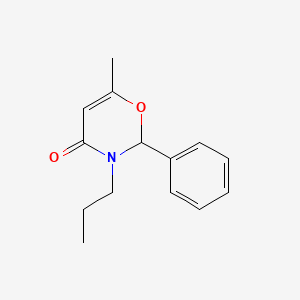
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
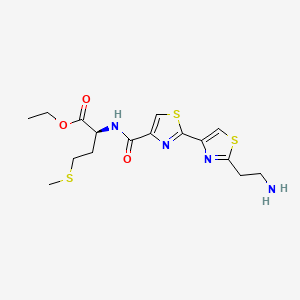
![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
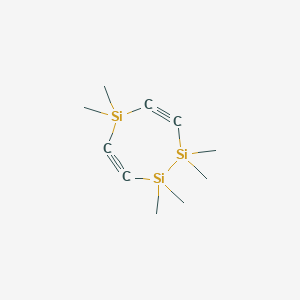
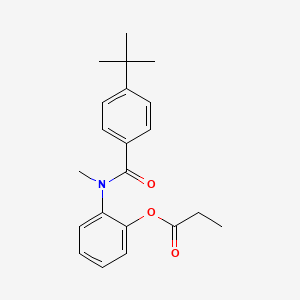
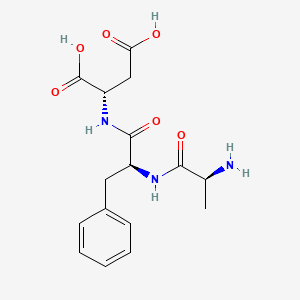
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
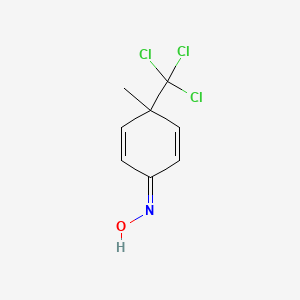
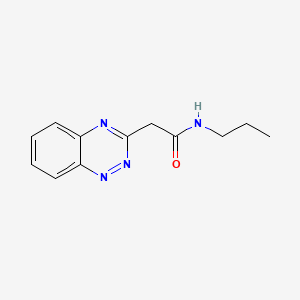
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
